molecular formula C32H66NO7P B3044044 1-lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine CAS No. 325171-59-3

1-lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine

Cat. No.: B3044044
CAS No.: 325171-59-3
M. Wt: 607.8 g/mol
InChI Key: SKJMUADLQLZAGH-WJOKGBTCSA-N
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Description

1-lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine, also known as 24:0 Lyso PC, is a lysophosphatidylcholine. It is a type of phospholipid that plays a crucial role in cell membrane structure and function. This compound is characterized by its long lignoceroyl chain, which contributes to its unique properties and functions in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerophosphocholine with lignoceric acid. The reaction typically involves the use of a catalyst, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as column chromatography for purification. The compound is typically produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

1-lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine is unique due to its long lignoceroyl chain, which imparts distinct biophysical properties to cell membranes. This long chain length can influence membrane fluidity and the formation of lipid rafts, which are critical for various cellular functions .

Properties

IUPAC Name

[(2R)-2-hydroxy-3-tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H66NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-32(35)38-29-31(34)30-40-41(36,37)39-28-27-33(2,3)4/h31,34H,5-30H2,1-4H3/t31-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJMUADLQLZAGH-WJOKGBTCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H66NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301107420
Record name 2-[[Hydroxy[(2R)-2-hydroxy-3-[(1-oxotetracosyl)oxy]propoxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301107420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(24:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010405
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

325171-59-3
Record name 2-[[Hydroxy[(2R)-2-hydroxy-3-[(1-oxotetracosyl)oxy]propoxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325171-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[Hydroxy[(2R)-2-hydroxy-3-[(1-oxotetracosyl)oxy]propoxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301107420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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